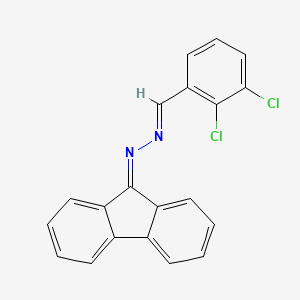![molecular formula C20H20FN3O2 B5569955 8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)
8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorinated quinoline derivatives involves complex chemical reactions, including condensation, nucleophilic addition, and cyclization. For example, fluorogenic quinoline derivatives can be synthesized through the condensation of aminomethylquinoline carboxylic acid azides with other compounds, followed by hydrogenolysis and reaction with alkylating agents (Gracheva et al., 1982). Additionally, the SNH/aza-Diels–Alder reactions have been utilized as an effective synthetic approach for creating hydroxy(methoxy)-substituted quinoline ligands (Savchuk et al., 2021).
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular structures, which significantly influence their chemical and physical properties. For instance, polymorphic modifications of quinoline carboxamides can demonstrate different molecular organizations, affecting their functional behavior (Shishkina et al., 2018). These structural analyses are crucial for understanding the compound's interaction mechanisms and its potential as a pharmacological agent.
Chemical Reactions and Properties
Fluorinated quinoline derivatives participate in various chemical reactions, including nucleophilic substitution, directed ortho-metalation, and 1,2-addition reactions, depending on the reagents and conditions used. These reactions are vital for the regioselective functionalization of the quinoline core, enabling the synthesis of highly functionalized derivatives (Stadlwieser et al., 1998).
Physical Properties Analysis
The physical properties of fluorinated quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in different scientific and industrial fields. The stability and fluorescence characteristics of certain quinoline derivatives make them suitable for applications in biomedical analysis (Hirano et al., 2004).
Chemical Properties Analysis
The chemical behavior of fluorinated quinoline derivatives, including their reactivity towards various reagents and their ability to form complexes with metals, is crucial for their biological activity. The fluoroionophoric properties of quinoline-containing calixarenes, for example, demonstrate their potential for selective ion detection (Casnati et al., 2003).
科学的研究の応用
Selective Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase A series of 3-quinoline carboxamides, including derivatives closely related to the queried compound, have been identified as potent and highly selective inhibitors of the ATM kinase. These inhibitors demonstrate efficacy in disease models when combined with DNA damage-inducing agents, showcasing potential therapeutic applications in cancer treatment (Degorce et al., 2016).
Fluoroionophore Applications in Metal Ion Sensing Quinoline-containing calixarene fluoroionophores demonstrate efficient and selective sensing capabilities for sodium and strontium ions among alkali and alkaline earth metals. These compounds offer potential applications in environmental monitoring and biochemical assays (Casnati et al., 2003).
Chemosensor for Zn2+ Monitoring in Biological and Aqueous Samples Quinoline-based chemosensors exhibit remarkable sensitivity and selectivity for Zn2+ in aqueous solutions, with applications in monitoring Zn2+ concentrations in living cells and environmental samples. The low detection limit and reversible binding mechanism highlight their utility in bioanalytical and environmental chemistry (Park et al., 2015).
Radioligand Development for Peripheral Benzodiazepine Receptors N-[11C]methylated quinoline-2-carboxamides have been synthesized and evaluated as potential radioligands for imaging peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). These compounds show promise for noninvasive assessment of PBR in vivo, offering insights into neurological and psychiatric disorders (Matarrese et al., 2001).
特性
IUPAC Name |
8-fluoro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-12-10-22-17(13(2)19(12)26-4)11-24(3)20(25)16-9-8-14-6-5-7-15(21)18(14)23-16/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNWFQKMQMIGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)
![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)
![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)

![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)
![2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)
![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)


![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)
![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)
![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)